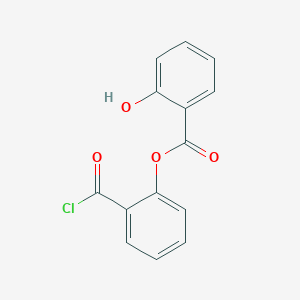![molecular formula C4H12O14P4Sn B14345981 2,3,4,8,9,10-Hexahydroxy-3,9-dimethyl-1,5,7,11-tetraoxa-2lambda~5~,4lambda~5~,8lambda~5~,10lambda~5~-tetraphospha-6-stannaspiro[5.5]undecane-2,4,8,10-tetrone CAS No. 96550-78-6](/img/structure/B14345981.png)
2,3,4,8,9,10-Hexahydroxy-3,9-dimethyl-1,5,7,11-tetraoxa-2lambda~5~,4lambda~5~,8lambda~5~,10lambda~5~-tetraphospha-6-stannaspiro[5.5]undecane-2,4,8,10-tetrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,8,9,10-Hexahydroxy-3,9-dimethyl-1,5,7,11-tetraoxa-2lambda~5~,4lambda~5~,8lambda~5~,10lambda~5~-tetraphospha-6-stannaspiro[55]undecane-2,4,8,10-tetrone is a complex organophosphorus compound This compound is notable for its unique structure, which includes multiple hydroxyl groups and a spiro configuration involving phosphorus and tin atoms
Métodos De Preparación
The synthesis of 2,3,4,8,9,10-Hexahydroxy-3,9-dimethyl-1,5,7,11-tetraoxa-2lambda~5~,4lambda~5~,8lambda~5~,10lambda~5~-tetraphospha-6-stannaspiro[5.5]undecane-2,4,8,10-tetrone typically involves multi-step organic synthesis techniques. The synthetic route may include the following steps:
Formation of the spiro structure: This involves the reaction of appropriate precursors containing phosphorus and tin atoms under controlled conditions to form the spiro framework.
Introduction of hydroxyl groups: Hydroxylation reactions are carried out to introduce the hydroxyl groups at specific positions on the molecule.
Methylation: Methyl groups are introduced through methylation reactions using reagents such as methyl iodide.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Análisis De Reacciones Químicas
2,3,4,8,9,10-Hexahydroxy-3,9-dimethyl-1,5,7,11-tetraoxa-2lambda~5~,4lambda~5~,8lambda~5~,10lambda~5~-tetraphospha-6-stannaspiro[5.5]undecane-2,4,8,10-tetrone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2,3,4,8,9,10-Hexahydroxy-3,9-dimethyl-1,5,7,11-tetraoxa-2lambda~5~,4lambda~5~,8lambda~5~,10lambda~5~-tetraphospha-6-stannaspiro[5.5]undecane-2,4,8,10-tetrone has several scientific research applications:
Chemistry: It can be used as a catalyst in various organic reactions due to its unique structure and functional groups.
Biology: The compound may have potential as a biochemical probe or in drug development due to its ability to interact with biological molecules.
Medicine: Research may explore its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: It can be used in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 2,3,4,8,9,10-Hexahydroxy-3,9-dimethyl-1,5,7,11-tetraoxa-2lambda~5~,4lambda~5~,8lambda~5~,10lambda~5~-tetraphospha-6-stannaspiro[5.5]undecane-2,4,8,10-tetrone involves its interaction with specific molecular targets. The hydroxyl groups and spiro structure allow it to form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar compounds to 2,3,4,8,9,10-Hexahydroxy-3,9-dimethyl-1,5,7,11-tetraoxa-2lambda~5~,4lambda~5~,8lambda~5~,10lambda~5~-tetraphospha-6-stannaspiro[5.5]undecane-2,4,8,10-tetrone include other organophosphorus compounds with spiro configurations and multiple hydroxyl groups. These compounds may share similar reactivity and applications but differ in their specific structures and functional groups. The uniqueness of this compound lies in its combination of phosphorus, tin, and multiple hydroxyl groups, which confer distinct chemical and physical properties.
Propiedades
Número CAS |
96550-78-6 |
|---|---|
Fórmula molecular |
C4H12O14P4Sn |
Peso molecular |
526.73 g/mol |
Nombre IUPAC |
2,4,8,10-tetrahydroxy-3,9-dimethyl-2,4,8,10-tetraoxo-1,5,7,11-tetraoxa-2λ5,4λ5,8λ5,10λ5-tetraphospha-6-stannaspiro[5.5]undecane-3,9-diol |
InChI |
InChI=1S/2C2H8O7P2.Sn/c2*1-2(3,10(4,5)6)11(7,8)9;/h2*3H,1H3,(H2,4,5,6)(H2,7,8,9);/q;;+4/p-4 |
Clave InChI |
VFKMCPQBAZVSHS-UHFFFAOYSA-J |
SMILES canónico |
CC1(P(=O)(O[Sn]2(OP1(=O)O)OP(=O)(C(P(=O)(O2)O)(C)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


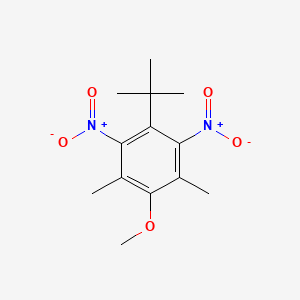
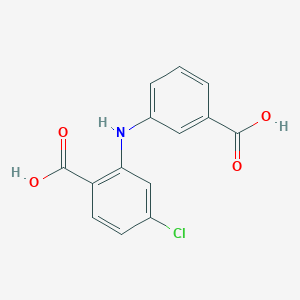
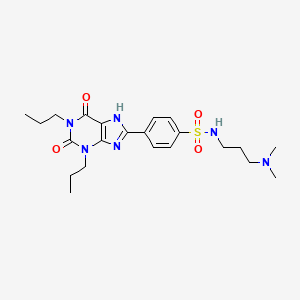
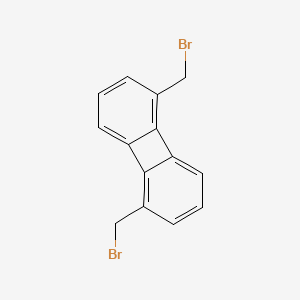
![S-[1,2-Dicyano-2-(methylsulfanyl)ethenyl] benzenecarbothioate](/img/structure/B14345928.png)
![{1,6-Bis(octyloxy)-3-[(octyloxy)carbonyl]-1,6-dioxohexan-3-yl}phosphonic acid](/img/structure/B14345945.png)
![4-Chloro-2-[(4-chlorophenyl)amino]benzoic acid](/img/structure/B14345948.png)
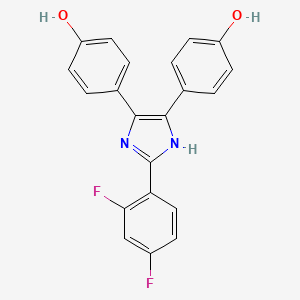
![8-[(Benzenesulfonyl)methyl]-2,3-diphenylpyrido[2,3-b]pyrazine](/img/structure/B14345961.png)
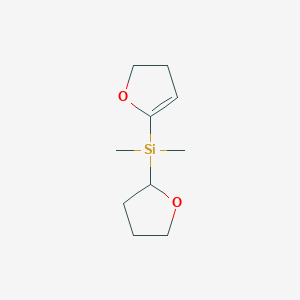

![1,1'-[2-(2-Phenylpropan-2-yl)cyclopropane-1,1-diyl]dibenzene](/img/structure/B14345978.png)
![2-[3-(2-Hydroxyethylamino)-2,4,6-trinitroanilino]ethanol](/img/structure/B14345988.png)
